2-Methylthio-5-nitrophenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in organic chemistry due to its utility in various synthetic applications, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. This compound features a boronic acid functional group, which is instrumental in Suzuki-Miyaura coupling reactions, making it valuable in pharmaceutical and materials chemistry.
The compound can be synthesized from commercially available starting materials, including 2-methylthio-5-nitrophenol and pinacol boronate. The synthesis typically involves palladium-catalyzed reactions, which are common in the formation of arylboronic acids and their derivatives.
2-Methylthio-5-nitrophenylboronic acid pinacol ester belongs to the class of organoboron compounds, specifically categorized as boronic acid esters. These compounds are characterized by the presence of a boron atom bonded to an organic group and are known for their reactivity in nucleophilic substitution and coupling reactions.
The synthesis of 2-Methylthio-5-nitrophenylboronic acid pinacol ester typically involves several key steps:
The molecular formula for 2-Methylthio-5-nitrophenylboronic acid pinacol ester is , with a molecular weight of approximately 263.1 g/mol. The structure features:
The compound can be represented by its InChI key: LYFUUPOOXAXEEP-UHFFFAOYSA-N, and its SMILES notation is: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])C
. This structure indicates the presence of functional groups that contribute to its reactivity and solubility characteristics .
2-Methylthio-5-nitrophenylboronic acid pinacol ester participates in several key reactions:
The reactivity profile of this compound makes it suitable for creating complex molecular architectures that are significant in drug discovery and development .
The mechanism by which 2-Methylthio-5-nitrophenylboronic acid pinacol ester functions in cross-coupling reactions involves several steps:
This mechanism underscores the importance of boronic esters in facilitating efficient carbon-carbon bond formation, which is crucial for synthesizing complex organic molecules.
The compound has been reported to have an assay purity greater than 96%, confirming its suitability for synthetic applications .
2-Methylthio-5-nitrophenylboronic acid pinacol ester finds applications primarily in:
This compound exemplifies how organoboron chemistry continues to be pivotal in advancing both academic research and industrial applications.
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5